

# Solubility of 4-Chloro-6,8-dimethylquinoline in organic solvents

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## Compound of Interest

Compound Name: 4-Chloro-6,8-dimethylquinoline

Cat. No.: B183186

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An In-depth Technical Guide to the Solubility of **4-Chloro-6,8-dimethylquinoline** in Organic Solvents

## Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **4-Chloro-6,8-dimethylquinoline**, a substituted quinoline of interest in synthetic chemistry and drug discovery. Recognizing the limited availability of public, quantitative solubility data for this specific compound, this document emphasizes the theoretical principles and practical, field-proven experimental protocols necessary for researchers to generate high-fidelity solubility data. We detail methodologies for solubility determination, from classical gravimetric analysis to modern spectroscopic techniques, and provide the rationale behind solvent selection and experimental design. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions for process optimization, formulation development, and synthetic route planning.

## Introduction and Physicochemical Profile

**4-Chloro-6,8-dimethylquinoline** (CAS No. 196803-72-2) is a heterocyclic aromatic compound with the molecular formula  $C_{11}H_{10}ClN$  and a molecular weight of 191.66 g/mol <sup>[1][2]</sup> Its structure, featuring a quinoline core with chloro and dimethyl substituents, suggests it is a key building block in medicinal chemistry and materials science.

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. It dictates the choice of solvents for reaction media, impacts purification strategies such as crystallization, and is a primary determinant of a drug's bioavailability for oral dosage forms.[3]

Given the structural characteristics of **4-Chloro-6,8-dimethylquinoline**—a largely nonpolar aromatic system with a weakly basic nitrogen atom and a lipophilic chlorine atom—its solubility is expected to be poor in aqueous media but favorable in various organic solvents. The "like dissolves like" principle serves as a foundational guideline, predicting higher solubility in solvents with similar polarity.[4][5]

## Theoretical Framework: Key Factors Governing Solubility

A robust experimental approach is built upon a solid theoretical understanding. The solubility of **4-Chloro-6,8-dimethylquinoline** is not a static value but is influenced by a multifactorial system.

- **Solute-Solvent Interactions and Polarity:** The primary determinant of solubility is the interplay of intermolecular forces between the solute (**4-Chloro-6,8-dimethylquinoline**) and the solvent. As a molecule of low to moderate polarity, it is expected to dissolve best in solvents that can engage in van der Waals forces and dipole-dipole interactions. Its solubility in protic solvents like alcohols will also depend on the potential for hydrogen bonding with the quinoline nitrogen.[6][7]
- **Effect of pH:** The quinoline nitrogen atom imparts weak basicity. In the presence of acidic functional groups or in acidic solvent systems, this nitrogen can be protonated. This ionization dramatically increases the polarity of the molecule, which can enhance its solubility in more polar solvents.[8][9] This is a critical consideration in drug development, as the pH changes throughout the gastrointestinal tract can affect a drug's absorption.[3]
- **Temperature:** For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3] This principle is fundamental to recrystallization techniques. Determining the temperature-solubility profile is essential for designing robust and efficient purification processes.

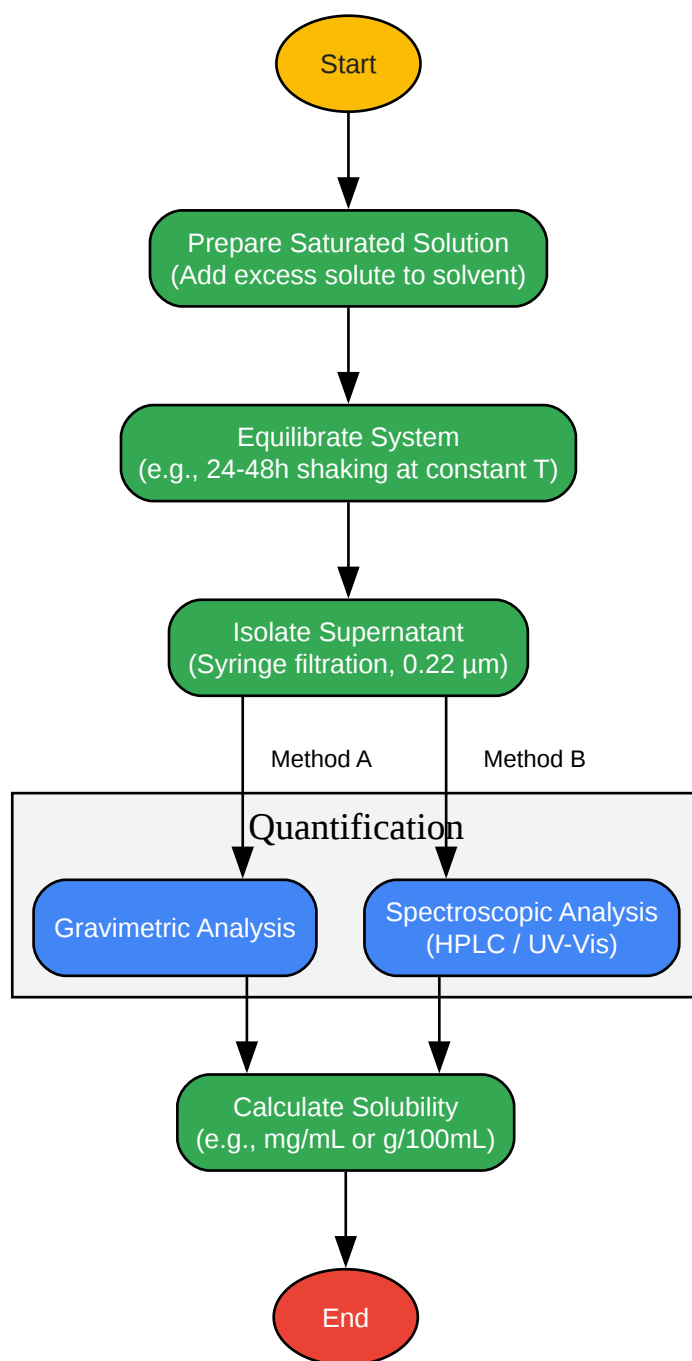
- **Molecular Structure:** The presence of the two methyl groups and the chlorine atom increases the lipophilicity of the molecule compared to unsubstituted quinoline, generally favoring solubility in nonpolar organic solvents.

The following diagram illustrates the logical flow for selecting appropriate solvents for solubility determination based on the compound's structural features.

Caption: Logical workflow for solvent selection based on molecular properties.

## Experimental Determination of Solubility

The following protocols are designed to be self-validating and robust, providing accurate and reproducible solubility data. The overall experimental workflow is depicted below.



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Caption: General experimental workflow for solubility determination.

## Protocol 1: Equilibrium Solubility via Gravimetric Analysis

This method is a fundamental and reliable technique that directly measures the mass of dissolved solute.

#### Methodology:

- **Preparation:** To a series of 10 mL glass vials, add an excess amount of **4-Chloro-6,8-dimethylquinoline** (e.g., ~100-200 mg, ensuring solid remains after equilibration).
- **Solvent Addition:** Accurately pipette a fixed volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
- **Equilibration:** Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for at least 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for 2-4 hours to let the excess solid settle.
- **Sample Collection & Analysis:**
  - Carefully weigh a clean, dry evaporation dish ( $W_1$ ).
  - Withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a 0.22  $\mu\text{m}$  syringe filter to avoid transferring any solid particles.
  - Dispense the filtered solution into the pre-weighed dish.
  - Place the dish in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until the solvent has completely evaporated.
  - Cool the dish in a desiccator to room temperature and weigh it again ( $W_2$ ).
- **Calculation:** The solubility (S) is calculated using the formula:
  - $S \text{ (in g/100 mL)} = [(W_2 - W_1) / \text{Volume of supernatant}] \times 100$

## Protocol 2: Solubility Determination via HPLC-UV Analysis

This method is ideal for higher throughput screening and requires smaller sample volumes. It relies on quantifying the analyte concentration against a standard calibration curve.

### Methodology:

- **Method Development:** Develop a suitable reverse-phase HPLC method for **4-Chloro-6,8-dimethylquinoline**. A C18 column is often a good starting point, with a mobile phase of acetonitrile and water.<sup>[10]</sup> Determine the optimal detection wavelength ( $\lambda_{\text{max}}$ ) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
- **Calibration Curve Preparation:**
  - Prepare a primary stock solution of **4-Chloro-6,8-dimethylquinoline** of known concentration in a suitable solvent (e.g., acetonitrile).
  - Perform serial dilutions to create a series of at least five calibration standards spanning the expected solubility range.
  - Inject each standard into the HPLC system and record the peak area.
  - Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation ( $y = mx + c$ ) and correlation coefficient ( $r^2 > 0.999$  is ideal).<sup>[11]</sup>
- **Saturated Solution Analysis:**
  - Prepare and equilibrate saturated solutions as described in Protocol 1 (Steps 1-4).
  - After phase separation, withdraw an aliquot of the clear supernatant and filter it through a 0.22  $\mu\text{m}$  syringe filter.
  - Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.
  - Inject the diluted sample into the HPLC and record the peak area.

- Calculation:
  - Use the peak area of the sample and the calibration curve equation to calculate the concentration of the diluted sample.
  - Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

## Data Presentation

Solubility data should be systematically organized to facilitate comparison and analysis. While quantitative data for **4-Chloro-6,8-dimethylquinoline** must be determined experimentally, Table 1 provides a template for presenting results alongside relevant solvent properties.

Table 1: Template for Experimental Solubility of **4-Chloro-6,8-dimethylquinoline** at 25°C

Solvent Category	Solvent Name	Molecular Formula	Dielectric Constant (20°C)[12] [13]	Polarity Index	Experimentally Determined Solubility (g/100 mL)
Polar Protic	Methanol	CH <sub>3</sub> OH	32.7	5.1	To be determined
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	24.6	4.3	To be determined	To be determined
1-Butanol	C <sub>4</sub> H <sub>9</sub> OH	17.8	4.0	To be determined	
Polar Aprotic	Acetone	C <sub>3</sub> H <sub>6</sub> O	20.7	5.1	
Acetonitrile	C <sub>2</sub> H <sub>3</sub> N	37.5	5.8	To be determined	To be determined
Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	36.7	6.4	To be determined	
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	47.0	7.2	To be determined	
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	6.0	4.4	To be determined	
Nonpolar	Toluene	C <sub>7</sub> H <sub>8</sub>	2.38	2.4	To be determined
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	9.08	3.1	To be determined	To be determined
Hexane	C <sub>6</sub> H <sub>14</sub>	1.88	0.1	To be determined	

Note: The dielectric constant and polarity index are provided as guides for interpreting experimental results. The solubility values are placeholders and must be populated with data



generated from the protocols in this guide.

## Conclusion

Understanding the solubility of **4-Chloro-6,8-dimethylquinoline** is fundamental for its effective application in research and development. This guide provides the essential theoretical background and detailed, practical protocols for the experimental determination of its solubility in a range of organic solvents. By following these robust methodologies, researchers can generate the reliable and accurate data necessary for optimizing synthetic procedures, developing robust purification methods, and advancing formulation science. The provided workflows and data templates offer a clear and structured approach, ensuring reproducibility and consistency in results.

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